

# Propylene glycol monooleate molecular weight and formula

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## Compound of Interest

Compound Name: *Propylene glycol monooleate*

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An In-depth Technical Guide to **Propylene Glycol Monooleate** for Researchers and Drug Development Professionals

## Introduction

**Propylene glycol monooleate** (PGMO) is a nonionic surfactant belonging to the class of glycol esters, formed through the esterification of propylene glycol with oleic acid.[1][2] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it a valuable excipient in various industrial applications, including pharmaceuticals, cosmetics, and food products.[1][2][3] In the realm of drug development, its functions as an emulsifier, stabilizer, and solubilizing agent are of particular interest for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of **propylene glycol monooleate**.

## Chemical and Physical Properties

**Propylene glycol monooleate** is a colorless to pale yellow, oily liquid.[1][3] The key physicochemical properties of **propylene glycol monooleate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C21H40O3	[1][2][4][5]
Molecular Weight	340.54 g/mol	[1][4][5]
CAS Number	1330-80-9	[1][2][3][4]
IUPAC Name	2-hydroxypropyl (9Z)-octadec-9-enoate	[1]
Synonyms	9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol; Propylene glycol oleate	[3][4]
Density	0.919 g/cm <sup>3</sup>	[4]
Boiling Point	176-183 °C	[4]
Physical State	Liquid	[4]
Solubility	Practically insoluble in water; soluble in organic solvents.	

## Synthesis and Purification

**Propylene glycol monooleate** is typically synthesized through the esterification of oleic acid and propylene glycol. This can be achieved via chemical or enzymatic processes.

## Experimental Protocol: Chemical Synthesis

A common method for the production of **propylene glycol monooleate** involves the direct esterification of oleic acid with propylene oxide in the presence of a catalyst.

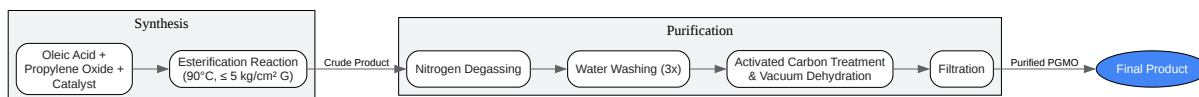
Materials:

- Oleic acid
- Propylene oxide

- Tertiary amine or quaternary ammonium salt catalyst (e.g., N-methylpiperidine)
- Nitrogen gas
- Activated carbon
- Warm water (50°C)

Procedure:

- Charge a reaction vessel with oleic acid and the catalyst.
- Heat the mixture to the reaction temperature (e.g., 90°C).
- Add propylene oxide to the reaction mixture over a period of time, maintaining the temperature and pressure (e.g.,  $\leq 5 \text{ kg/cm}^2 \text{ G}$ ). The molar ratio of propylene oxide to oleic acid should be approximately 0.9 to 1.1.
- After the addition is complete, continue the reaction for a specified time (e.g., 1 hour) to ensure completion.
- Blow nitrogen gas through the mixture to remove any unreacted propylene oxide.
- Cool the reaction mixture to approximately 50°C.
- Wash the crude product by adding warm water, mixing, and then separating the aqueous phase. Repeat this washing step three times.
- Add activated carbon to the washed product.
- Dehydrate the mixture under vacuum (e.g.,  $\leq 10 \text{ mmHg}$ ) at a specified temperature (e.g., 70°C) for a set duration (e.g., 3 hours).
- Filter off the activated carbon to obtain the purified **propylene glycol monooleate**.<sup>[6]</sup>



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Caption: Workflow for the synthesis and purification of **propylene glycol monooleate**.

## Analytical Methods

The analysis of **propylene glycol monooleate**, particularly its purity and composition in formulations, is crucial. Gas chromatography (GC) is a primary analytical technique employed for this purpose.

## Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the analysis of propylene glycol esters using gas chromatography with flame ionization detection (FID).

Equipment and Reagents:

- Gas chromatograph with a split/splitless or on-column injector and an FID.
- Fused silica capillary column (e.g., 12-25 m, 0.25-0.35 mm i.d., coated with 95% methyl- 5% phenyl silicone).
- Silylating agents: N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).
- Pyridine (analytical grade).
- Internal standard (e.g., n-heptadecane).

- Reference standard (e.g., propylene glycol monostearate).

#### Procedure:

- Internal Standard Solution Preparation: Accurately weigh the internal standard and dissolve it in pyridine to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Accurately weigh a homogenized sample of **propylene glycol monooleate** into a volumetric flask and dilute to volume with the internal standard solution.
- Derivatization: Transfer an aliquot of the sample solution to a vial. Add BSTFA and TMCS, cap the vial, and shake vigorously. Heat the mixture at approximately 70°C for 20 minutes to complete the silylation of free hydroxyl groups.
- GC Analysis: Inject the derivatized sample into the GC. A typical temperature program would be:
  - Initial oven temperature: 50-60°C
  - Ramp rate: 10°C/min
  - Final temperature: 350°C (hold for 1 min)
  - Injector temperature: 320°C (for split injection)
  - Detector temperature: 400°C
- Quantification: Identify the peaks by comparing their retention times with those of the reference standards. The concentration of **propylene glycol monooleate** is determined by comparing its peak area to that of the internal standard.<sup>[7]</sup>

## Applications in Drug Development

**Propylene glycol monooleate** serves several key functions in pharmaceutical formulations:

- Emulsifier and Stabilizer: It is used to create and stabilize oil-in-water emulsions, which can be beneficial for the delivery of lipophilic drugs.<sup>[2]</sup>

- Solubilizer: It can enhance the solubility of poorly water-soluble APIs, thereby improving their bioavailability.[1]
- Skin Conditioning Agent: In topical and transdermal formulations, it can act as a skin conditioning agent and penetration enhancer.[8]

Its "Generally Recognized as Safe" (GRAS) status for use in food products contributes to its favorable safety profile for pharmaceutical applications.[3]

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